6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

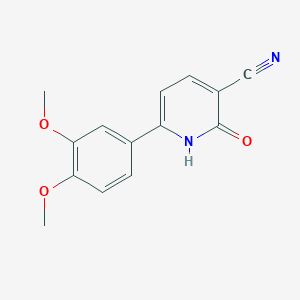

6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 3,4-dimethoxyphenyl group, a carbonitrile group, and a ketone group

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-12-6-4-9(7-13(12)19-2)11-5-3-10(8-15)14(17)16-11/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYLHYQTMKXTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C(=O)N2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient pyridone ring facilitates nucleophilic substitutions at positions activated by the carbonyl and nitrile groups.

Key Examples:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to introduce alkyl groups at the 1-position of the pyridone ring .

-

Amination: Substitution with amines (e.g., propylamine) yields N-alkylated derivatives, enhancing solubility for pharmacological studies .

Reagents & Conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | Ethanol | Reflux | 1-Methyl-2-oxo-pyridine derivative | 85–92% |

| Benzyl bromide | Acetonitrile | 80°C | 1-Benzyl-2-oxo-pyridine derivative | 78% |

Oxidation and Reduction

The oxo group and nitrile functionality enable redox transformations:

-

Oxidation:

-

Treatment with hydrogen peroxide (H₂O₂) in alkaline medium generates sulfonate derivatives via cleavage of the pyridone ring.

-

Potassium ferricyanide oxidizes the dihydropyridine ring to pyridine, forming disulfide-linked dimers.

-

-

Reduction:

Key Product:

(3-Cyano → 3-Amino substitution)

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

-

Tetrazole Formation: Reacts with sodium azide and ammonium acetate to introduce tetrazole rings at the 4-position, enhancing antibacterial activity .

-

Hantzsch-Type Synthesis: Condenses with diketones and aldehydes to yield polyfunctional dihydropyridines with antitumor potential .

Example Reaction:

Yield: 89–95%

Biological Interaction Pathways

Derivatives exhibit notable bioactivity:

Spectral and Mechanistic Insights

-

IR Data:

-

¹H NMR:

Mechanistic Note:

The nitrile group stabilizes intermediates via conjugation with the pyridone ring, directing electrophiles to the 4- and 6-positions.

Scientific Research Applications

Reactivity

The chemical reactivity of this compound is influenced by its carbonyl (C=O) and cyano (C≡N) groups, which can participate in various nucleophilic addition reactions. This makes it a versatile scaffold for further chemical modifications.

Medicinal Chemistry

6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests that it may exhibit various pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds can possess anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific effects of this compound on cancer cell lines are an area of ongoing investigation.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking studies can help elucidate its pharmacological profile and potential therapeutic uses.

Synthesis of Related Compounds

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Povarov Cycloaddition Reaction : This method allows for the formation of the dihydropyridine core.

- N-furoylation Processes : These processes facilitate the introduction of functional groups necessary for biological activity.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

3,4-Dimethoxyphenylpropanoic acid: A phenylpropanoic acid derivative with similar substituents.

Uniqueness

6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The chemical formula for this compound is , with a molecular weight of approximately 313.32 g/mol. The compound features a dihydropyridine core substituted with a dimethoxyphenyl group and a carbonitrile functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate substrates under controlled conditions. A notable method involves the use of acrylamides and ketones in a cascade reaction leading to the formation of pyridone derivatives .

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-oxo-1,2-dihydropyridine compounds exhibit potent cytotoxic effects against various human cancer cell lines. For instance, compounds related to this compound were evaluated for their anticancer properties against colon carcinoma (HT29) and hepatocellular carcinoma (HepG2) cell lines. The most active analogs showed IC50 values significantly lower than that of doxorubicin, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was comparable to standard antibiotics such as ampicillin .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 10 | Ampicillin: 10 |

| Escherichia coli | 15 | Ampicillin: 15 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular processes such as DNA replication and protein synthesis in cancer cells. Studies suggest that the presence of the dimethoxyphenyl group enhances lipophilicity, facilitating better cell membrane penetration and subsequent bioactivity .

Case Studies

In a notable study, a series of pyridine derivatives were synthesized and tested for their cytotoxicity and antimicrobial activity. Among these, the compound with the dimethoxyphenyl substitution exhibited superior activity against both cancerous and bacterial cells compared to other derivatives in the series .

Q & A

Q. What are the common synthetic routes for 6-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound is synthesized via cyclization reactions involving 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, substituted aldehydes (e.g., 4-methoxybenzaldehyde), ethyl cyanoacetate, and ammonium acetate under reflux conditions in ethanol. The reaction typically proceeds for 10–20 hours, with intermediates confirmed by FTIR, -NMR, -NMR, and mass spectrometry . Yield optimization often requires adjusting solvent polarity (e.g., DMF/ethanol mixtures for crystallization) and catalyst loadings .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

- FTIR : To identify functional groups (e.g., C≡N stretch at ~2220 cm, carbonyl at ~1640–1650 cm) .

- NMR : -NMR detects aromatic protons (δ 6.7–7.8 ppm) and NH tautomers (δ ~12.6 ppm). -NMR confirms nitrile carbons (~115 ppm) and carbonyl groups (~160 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 394 for bromophenyl derivatives) and fragmentation patterns validate the molecular formula .

Q. What in vitro biological assays evaluate its antimicrobial activity?

Standard assays include:

- Agar diffusion or microdilution against Staphylococcus aureus and Escherichia coli, with MIC (minimum inhibitory concentration) values determined using serial dilutions .

- Zone of inhibition measurements (in mm), with activity correlated to substituent electronegativity (e.g., bromophenyl derivatives show stronger inhibition than methoxyphenyl) .

Advanced Research Questions

Q. How do substituents on the dihydropyridine ring influence antioxidant activity?

Antioxidant efficacy (via DPPH radical scavenging) depends on electron-donating/withdrawing groups:

- Bromophenyl substituents (e.g., 4-(4-bromophenyl) derivatives) achieve ~79% activity at 12 ppm, comparable to ascorbic acid (82.7%), due to enhanced radical stabilization .

- Methoxyphenyl groups reduce activity (17.55% at 12 ppm), likely due to steric hindrance or reduced resonance stabilization .

- Structure-activity relationship (SAR) tables (Table 3 in ) quantify substituent effects, guiding rational design .

Q. How can molecular docking studies elucidate the mechanism of antibacterial activity?

Docking tools (PyRx, Discovery Studio) simulate ligand-protein interactions:

- Binding affinity scores correlate with MIC values. For example, derivatives with higher affinity for Staphylococcus aureus enoyl-ACP reductase (PDB: 3Q8K) show lower MICs .

- Hydrogen bonding and hydrophobic interactions with key residues (e.g., Tyr158, Lys165) are critical for inhibition .

Q. How to resolve contradictions between antioxidant and antimicrobial efficacy data?

Discrepancies arise from differing mechanisms:

- Antioxidants rely on radical scavenging via phenolic -OH or electron-rich aromatic systems .

- Antimicrobial activity depends on membrane disruption or enzyme inhibition, which is less influenced by antioxidant moieties .

- Dose-response experiments (e.g., testing higher concentrations for antimicrobial assays) and SAR studies can reconcile these differences .

Q. What strategies optimize reaction yields in multi-step syntheses?

Key optimizations include:

Q. How does coordination with transition metals affect biological activity?

Metal complexes (e.g., Mn(II), Co(II)) enhance antimicrobial activity:

- Increased lipophilicity improves membrane penetration, reducing MICs by 30–50% compared to the free ligand .

- Coordination modes : Bidentate binding via pyridone oxygen and nitrile nitrogen stabilizes metal-ligand complexes, as confirmed by IR (shift in ν(C=O) to ~1590 cm) and thermal analysis .

Methodological Notes

- Contradictory data : Always cross-validate antioxidant (DPPH) and antimicrobial (MIC) results with structural analogs and control compounds .

- Advanced characterization : Use HR-ESI-MS for exact mass determination and X-ray crystallography (if available) for unambiguous structural confirmation .

- Docking protocols : Validate docking poses with molecular dynamics simulations to account for protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.